6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride
Description
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride is a heterocyclic compound featuring a fused imidazole and azepine ring system. The carbonyl chloride (-COCl) group at position 3 renders it highly reactive, making it a key intermediate in synthesizing bioactive molecules, such as antimicrobial agents and kinase inhibitors . Its molecular structure (C₉H₁₀ClN₂O) combines a seven-membered azepine ring (saturated at positions 6–9) with a five-membered imidazole ring, offering conformational flexibility for interactions with biological targets .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-9(13)7-6-11-8-4-2-1-3-5-12(7)8/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWRMULGNXBMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=C(N2CC1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301173394 | |
| Record name | 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301173394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-86-8 | |
| Record name | 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301173394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride typically involves the reaction of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
- Dissolve 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Reflux the reaction mixture for several hours.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonyl chloride group undergoes nucleophilic substitution with a range of nucleophiles to generate functionalized derivatives:
| Reaction Type | Reagents/Conditions | Products | Applications |
|---|---|---|---|
| Amidation | Primary/secondary amines (e.g., NH, alkylamines) | 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamides | Drug design (bioactive scaffold modification) |
| Esterification | Alcohols (e.g., methanol, ethanol) | Corresponding esters (e.g., methyl/ethyl esters) | Prodrug synthesis |
| Sulfonamide Formation | Sulfonamides (e.g., p-toluenesulfonamide) | Imidazoazepine sulfonamide derivatives | Enzyme inhibition studies |
Key Findings :
-
Quaternary salt derivatives of structurally related imidazoazepines (e.g., 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines) are synthesized via alkylation with bromoacetophenones, demonstrating broad-spectrum antimicrobial activity .
-
Microwave-assisted synthesis optimizes reaction rates and yields in substitution reactions.
Hydrolysis Reactions
Controlled hydrolysis converts the carbonyl chloride into a carboxylic acid:
Reaction :
Conditions :
Applications :
-
The carboxylic acid derivative serves as a precursor for peptide coupling or metal-organic frameworks.
Reduction and Oxidation
The compound participates in redox reactions to alter its electronic and steric properties:
| Reaction Type | Reagents | Products |
|---|---|---|
| Reduction | LiAlH, NaBH | 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-methanol |
| Oxidation | KMnO, CrO | Carboxylic acid derivatives (via intermediate aldehydes) |
Structural Impact :
-
Reduction enhances solubility for biological assays.
-
Oxidation pathways are critical for generating metabolites in pharmacokinetic studies.
Ring Expansion and Functionalization
The azepine ring undergoes modifications to generate larger heterocycles:
Example Reaction :
Reaction with 2-amino-1-arylethanones under acidic conditions yields 5H-imidazo[1,2-a]azepine quaternary salts .
Mechanism :
-
Condensation with amino ketones.
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Intramolecular cyclization to form expanded rings.
Applications :
-
Derivatives exhibit antimicrobial activity against Staphylococcus aureus and Cryptococcus neoformans (MIC = 16–32 μg/mL) .
Comparative Reactivity
The reactivity profile distinguishes it from analogs:
| Compound | Key Functional Group | Primary Reactivity |
|---|---|---|
| 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde | Aldehyde (-CHO) | Nucleophilic addition (e.g., Grignard) |
| 6,7-Dihydro-5H-imidazo[1,2-a]azepine | Unsaturated azepine | Electrophilic aromatic substitution |
Unique Features :
-
The carbonyl chloride group enables rapid functionalization compared to aldehyde or hydroxyl analogs.
Industrial and Pharmacological Relevance
Scientific Research Applications
Medicinal Chemistry
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride has been investigated for its potential as a scaffold in drug design. Its derivatives have shown promise in various therapeutic areas:
- Antidepressants : Research indicates that modifications of this compound can lead to the development of new antidepressants with improved efficacy and reduced side effects.
- Anticancer Agents : Some derivatives have demonstrated cytotoxic activity against cancer cell lines, suggesting potential applications in oncology.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of imidazo[1,2-a]azepine derivatives and their biological evaluation as potential antidepressants. The results indicated that specific substitutions on the imidazo ring significantly enhanced serotonin receptor affinity and selectivity .
Synthetic Chemistry
The carbonyl chloride functionality allows for further derivatization through nucleophilic substitution reactions. This property is exploited in:
- Synthesis of Amides : The compound can be reacted with amines to produce various amides, which are crucial intermediates in pharmaceutical synthesis.
- Formation of Peptides : It can also serve as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds.
Table 1: Synthetic Applications
| Reaction Type | Product Type | Notes |
|---|---|---|
| Nucleophilic Substitution | Amides | Useful for drug development |
| Coupling Reactions | Peptides | Enhances peptide synthesis efficiency |
Material Science
Due to its unique structural properties, this compound is being explored for use in:
- Polymer Chemistry : It can be used as a monomer or cross-linking agent in the synthesis of polymers with specific mechanical properties.
- Nanotechnology : Research is ongoing into its use in the development of nanomaterials for drug delivery systems.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to structurally analogous heterocycles, focusing on functional groups, reactivity, and biological activities.
Functional Group and Reactivity Comparison
Key Research Findings
- Reactivity : The carbonyl chloride group in the target compound facilitates rapid conjugation with amines or alcohols, enabling scalable synthesis of drug candidates .
- Thermal Stability : Differential scanning calorimetry (DSC) of similar compounds (e.g., C₁₀H₁₆ClN₃O₂) reveals decomposition temperatures >200°C, suggesting suitability for high-temperature reactions .
- Biodistribution : Quaternary ammonium analogs (e.g., Compound 12) show enhanced blood-brain barrier penetration due to their lipophilic cations, a trait absent in the target compound .
Biological Activity
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride (CAS No. 5768-55-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂ClN₂ |
| Molecular Weight | 136.19 g/mol |
| CAS Number | 5768-55-8 |
| Purity | Typically >95% |
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]azepines exhibit antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting a potential for developing new antibiotics based on this scaffold .
Anticancer Potential
Imidazo[1,2-a]azepine derivatives have shown promise in cancer treatment. They may act by inhibiting specific kinases involved in tumor growth and proliferation. For instance, a study demonstrated that modifications to the imidazo[1,2-a]azepine structure could enhance cytotoxicity against cancer cell lines .
Neuropharmacological Effects
The compound's structural analogs have been investigated for neuroprotective effects. Some studies suggest that these compounds may modulate neurotransmitter systems, offering potential therapeutic benefits for neurodegenerative diseases .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Targeting specific enzymes linked to disease pathways.
- Receptor Modulation : Interacting with neurotransmitter receptors to influence signaling pathways.
Case Study 1: Antimicrobial Efficacy
In a controlled study, various imidazo[1,2-a]azepine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly increased their antibacterial potency compared to standard antibiotics .
Case Study 2: Cancer Cell Line Testing
A series of synthesized imidazo[1,2-a]azepines were evaluated for their cytotoxic effects on breast and lung cancer cell lines. The findings revealed that some derivatives induced apoptosis through the activation of caspase pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride?
- Methodological Answer : The compound is typically synthesized via a one-pot multi-step reaction involving cyclization and functionalization. For example, tetrahydroimidazo derivatives are often synthesized by reacting amines with carbonyl-containing precursors under controlled pH and temperature. Key steps include the formation of the bicyclic imidazoazepine core, followed by chlorination at the carbonyl position using reagents like thionyl chloride (SOCl₂). Reaction progress should be monitored via TLC or HPLC, and intermediates purified via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming the bicyclic structure and substituents. For example, signals near δ 2.5–3.5 ppm (m, 4H) correspond to the azepine ring protons, while imidazole protons appear as a singlet near δ 7.2–7.5 ppm .
- HRMS : Validates molecular weight (e.g., calculated [M+H]⁺ for C₉H₁₀ClN₂O: 213.0534; observed: 213.0536) to confirm purity and rule out side products .
- IR Spectroscopy : Detects the carbonyl chloride stretch (~1800 cm⁻¹) and imidazole C=N stretches (~1600 cm⁻¹) .
Q. How should researchers handle hygroscopic or stability issues with this compound?
- Methodological Answer : The compound’s carbonyl chloride group is highly reactive and moisture-sensitive. Storage should be under inert gas (N₂/Ar) in airtight containers at –20°C. For experimental use, reactions must be conducted in anhydrous solvents (e.g., dry DCM or THF) with molecular sieves. Degradation products (e.g., hydrolysis to carboxylic acid) can be monitored via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and intermediates to identify energetically favorable pathways. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to reduce trial-and-error approaches. This method predicts optimal conditions (e.g., solvent polarity, temperature) for cyclization steps, improving yields from ~50% to >80% .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies between observed and expected NMR/HRMS data often arise from tautomerism or impurities. Solutions include:
- Variable Temperature (VT) NMR : Resolves dynamic equilibria (e.g., ring-chain tautomerism in azepine derivatives).
- 2D NMR (COSY, HSQC, HMBC) : Maps proton-carbon correlations to distinguish overlapping signals.
- High-Resolution Mass Isotopic Pattern Analysis : Identifies halogen (Cl) isotopic signatures (e.g., ³⁵Cl:³⁷Cl ≈ 3:1) to confirm molecular composition .
Q. How do steric and electronic effects influence the reactivity of the carbonyl chloride group?
- Methodological Answer : The electrophilicity of the carbonyl chloride is modulated by the electron-donating/withdrawing nature of substituents on the imidazoazepine core. For example:
- Steric Effects : Bulky groups near the carbonyl (e.g., N-alkyl substituents) hinder nucleophilic attack, slowing hydrolysis.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, increasing reactivity toward amines in amide coupling. Kinetic studies (UV-Vis monitoring at 250–300 nm) and Hammett plots quantify these effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
